Methyl N-(3-aminocyclobutyl)-N-methylcarbamate

Description

Properties

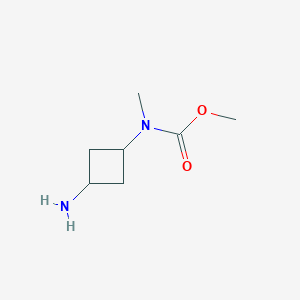

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

methyl N-(3-aminocyclobutyl)-N-methylcarbamate |

InChI |

InChI=1S/C7H14N2O2/c1-9(7(10)11-2)6-3-5(8)4-6/h5-6H,3-4,8H2,1-2H3 |

InChI Key |

CGQCRQGYUIRVTC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CC(C1)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Direct Carbamate Formation via Aminocyclobutylamine and Methyl Carbamate Precursors

One common synthetic approach to Methyl N-(3-aminocyclobutyl)-N-methylcarbamate involves the reaction of 3-aminocyclobutylamine with methyl carbamate or methyl isocyanate derivatives under controlled conditions. The amino group on the cyclobutyl ring reacts with the carbamate moiety, often in the presence of a base catalyst such as sodium hydride or potassium carbonate, to facilitate nucleophilic attack and formation of the carbamate linkage. The reaction is typically conducted under mild heating to promote completion and improve yield.

In industrial settings, continuous flow reactors are employed to maintain consistent reaction parameters such as temperature, pressure, and reactant ratios. This ensures high product quality and reproducibility. Purification methods following synthesis include recrystallization and chromatographic techniques to isolate the pure compound.

Multi-Step N-Methyl Carbamate Synthesis via Methyl Isocyanate Intermediates

A more elaborate preparation method involves multi-step reactions starting from diphenyl carbonate and methylamine to produce methyl isocyanate, which then reacts with the appropriate amine to yield the N-methyl carbamate. This process includes:

Step 1: Reaction of diphenyl carbonate with methylamine in a liquid phase at 20–80 °C to form phenyl-N-methyl urethane and phenol.

Step 2: Thermolysis of phenyl-N-methyl urethane at 180–220 °C under reduced pressure to generate methyl isocyanate and phenol.

Step 3: Reaction of methyl isocyanate with the 3-aminocyclobutylamine or a related alcohol/amine in the presence of tertiary amine or organotin catalysts at 0–50 °C, typically under atmospheric pressure, to form the target N-methyl carbamate.

This process can be conducted in parallel or series of reactors with continuous feed and circulation of reactants to maximize conversion efficiency. The molar ratios of reactants are carefully controlled, often around 1:1 to 1.1:1 (ROH compound to methyl isocyanate), to optimize yield. The final product is isolated by concentration, crystallization, filtration, and drying steps. The overall molar yield of N-methyl carbamate in this method exceeds 98%, indicating high efficiency.

One-Pot Synthesis Using Phosgene, Methylamine, and Aminocyclobutyl Alcohols

Another industrially relevant method for preparing N-methyl carbamates involves the single-step reaction of the corresponding alcohol or amine with phosgene and methylamine in an aqueous alkaline medium. This method is particularly used for insecticidal carbamates but is adaptable for compounds like this compound.

The process includes suspending the starting amine or alcohol in water, adding an inorganic base such as sodium or potassium hydroxide to maintain pH 8–12, and simultaneously introducing phosgene gas and methylamine. The reaction proceeds under controlled pH and temperature conditions to form the carbamate in situ. This method benefits from operational simplicity and the use of aqueous media, which can be advantageous for scale-up and environmental considerations.

Carbamate Synthesis via Activated Mixed Carbonates

Recent advances in carbamate synthesis involve the use of activated mixed carbonates such as p-nitrophenyl chloroformate or benzotriazole-based carbonates. These reagents react with primary alcohols or amines to form activated carbonates, which then react with amines under mild conditions, often catalyzed by 4-dimethylaminopyridine (DMAP), to yield carbamates.

This approach is widely used in medicinal chemistry for the synthesis of carbamate derivatives due to its mild reaction conditions, high selectivity, and versatility. Although specific examples with 3-aminocyclobutyl derivatives are less common, the methodology is adaptable for the preparation of this compound by reacting the corresponding activated carbonate with the amine group on the cyclobutyl ring.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The multi-step methyl isocyanate method is noted for its high yield (>98%) and is suitable for industrial production due to its continuous reactor operation and efficient catalyst system.

The aqueous phosgene method provides a one-pot synthesis route that reduces steps but requires stringent safety protocols due to phosgene's toxicity.

Activated carbonate methods offer mild reaction conditions and are highly useful in drug design but may require additional steps to prepare activated intermediates.

Reaction parameters such as temperature, pressure, molar ratios, and catalyst choice significantly influence the purity and yield of the final carbamate product.

Purification techniques including recrystallization, chromatography, and solvent selection are critical for isolating pure this compound, especially when scaling up production.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-aminocyclobutyl)-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-substituted carbamates or amides.

Scientific Research Applications

Biological Activities

Research indicates that methyl N-(3-aminocyclobutyl)-N-methylcarbamate exhibits significant biological activity. Its potential pharmacological applications include:

- Enzyme Inhibition : The compound has been identified as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition can lead to increased acetylcholine levels in synaptic clefts, potentially offering therapeutic benefits for neurological disorders such as Alzheimer's disease.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is required to fully understand its biological effects.

Applications in Research

This compound has diverse applications across various fields:

- Pharmacological Research : Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

- Organic Synthesis : The compound serves as a building block in organic synthesis, enabling the creation of various derivatives and complex structures .

- Biochemical Studies : It can function as an organic buffer in biological and biochemical applications, aiding in the study of enzyme kinetics and receptor interactions .

Example Study

A recent study examined the binding affinity of this compound to acetylcholinesterase, demonstrating significant inhibition at low concentrations. This finding supports its potential use in treating conditions associated with cholinergic dysfunction.

Mechanism of Action

The mechanism of action of Methyl N-(3-aminocyclobutyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Toxicity : Ethyl N-hydroxycarbamate is the most potent teratogen in its class, but methyl substitution (as in the target compound) may mitigate these effects .

- Synthetic Flexibility: The amino group in this compound offers a handle for further derivatization, unlike inert tert-butyl or methylsulfanyl groups in analogues .

- Data Limitations: No studies on the target compound’s bioactivity, stability, or metabolic fate were identified.

Biological Activity

Methyl N-(3-aminocyclobutyl)-N-methylcarbamate, also known as this compound hydrochloride, is a chemical compound with notable biological activity. Its unique structure includes a cyclobutane ring, which contributes to its potential therapeutic applications, particularly in the field of neurology and oncology.

Chemical Structure and Properties

- Molecular Formula : C8H16ClN2O2

- CAS Number : 2138052-28-3

- Structural Features : The compound features a cyclobutane ring and an amino group, which may influence its interactions with biological systems.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly concerning its effects on neurotransmitter systems. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in neurotransmission, which could have implications for treating neurological disorders.

The mechanism by which this compound exerts its biological effects is still under investigation. However, its structural similarities to other bioactive carbamates suggest potential interactions with neurotransmitter receptors and enzymes. This could lead to modulation of synaptic transmission and neuronal excitability.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with similar compounds reveals distinct characteristics that may contribute to its unique biological profile. Below is a table summarizing these comparisons:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| This compound | 2138052-28-3 | Cyclobutane ring with amino functionality |

| Tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate | 2918775-66-1 | Tert-butyl group instead of methyl |

| N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester | 150349-36-3 | Propyl chain instead of cyclobutane |

| Methyl N-(4-amino-cyclohexyl)-N-methylcarbamate | 1234567-89-0 | Cyclohexane ring instead of cyclobutane |

Case Studies and Research Findings

-

Neuroblastoma and Glioblastoma Studies :

- In various cancer cell lines, including neuroblastoma and glioblastoma, this compound has shown promising results in inhibiting cell growth. For instance, studies have indicated that this compound can induce cell cycle arrest and apoptosis in sensitive cancer cell lines.

- Growth Inhibition Concentrations : Specific concentrations have been identified where significant cytotoxic effects are observed. For example, in the U87 glioblastoma cell line, the lethal concentration (LC50) was found to be notably lower compared to other tested compounds .

-

Pharmacodynamics Studies :

- Further investigations into the pharmacodynamics of this compound are essential for understanding its therapeutic potential. Research suggests that it may influence various signaling pathways involved in cell survival and proliferation.

- Toxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.